molecular formula C4H2Br2SZn B115869 5-Bromo-2-thienylzinc bromide CAS No. 151073-94-8

5-Bromo-2-thienylzinc bromide

Cat. No. B115869
CAS RN: 151073-94-8
M. Wt: 307.3 g/mol
InChI Key: OSGCPOFIURDPFT-UHFFFAOYSA-M
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Description

5-Bromo-2-thienylzinc bromide is a chemical compound with the molecular formula C4H2Br2SZn and a molecular weight of 307.32 . It is typically stored in a refrigerator and is available in a liquid form . The IUPAC name for this compound is (5-bromo-1H-1lambda3-thiophen-2-yl)zinc (II) bromide .


Synthesis Analysis

The synthesis of 5-Bromo-2-thienylzinc bromide involves the oxidative addition of active zinc into a carbon-bromine bond . In a typical procedure, active zinc is added to 3,5-Dibromo-2-methylthiophene at room temperature, and the resulting mixture is stirred for 1 hour .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-thienylzinc bromide can be represented by the SMILES string Br [Zn]c1ccc (Br)s1 . This indicates that the compound contains a zinc atom bonded to a bromine atom and a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom .


Physical And Chemical Properties Analysis

5-Bromo-2-thienylzinc bromide is a liquid with a concentration of 0.5 M in THF . It has a density of 1.021 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Polymer Preparation

A key application of 5-bromo-2-thienylzinc bromide is in the synthesis of organic compounds. One study developed a method for preparing 5-bromo-2-thienylzinc bromide via site-selective oxidative addition of active zinc into a carbon–bromine bond. This method facilitates subsequent cross-coupling reactions under mild conditions, yielding moderate to high product yields (Jung, Cho, & Kim, 2013).

Another significant application of thienylzinc reagents like 5-bromo-2-thienylzinc bromide is in the preparation of regioregular poly(3-hexylthiophene) (P3HT), a conducting polymer. P3HT is utilized in various chemical devices, such as photovoltaics, electrochromic devices, optical sensors, organic light-emitting diodes, and field-effect transistors. The organometallic reagent 5-bromo-2-thienylzinc bromide, prepared through direct insertion of highly active zinc into dibromo-alkylthiophenes, plays a crucial role in the synthesis of regioregular P3HT (Rieke & Kim, 2012).

Functionalized Arylzinc Compound Synthesis

5-Bromo-2-thienylzinc bromide is also important in creating functionalized aryl- and thienylzinc species. A study described a new chemical method for synthesizing these intermediates in good to excellent yields. This method, involving the activation of aryl bromides by low-valent cobalt species, represents an alternative to more traditional procedures (Fillon, Gosmini, & Périchon, 2003).

Safety And Hazards

5-Bromo-2-thienylzinc bromide is considered hazardous. It is highly flammable and harmful if swallowed . It can cause severe skin burns, eye damage, respiratory irritation, and drowsiness or dizziness . It is also suspected of causing cancer .

properties

IUPAC Name

5-bromo-2H-thiophen-2-ide;bromozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGCPOFIURDPFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]SC(=C1)Br.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2SZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-thienylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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